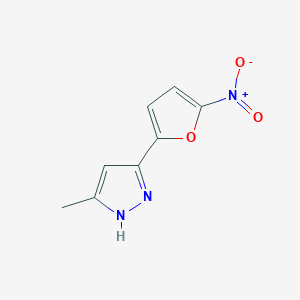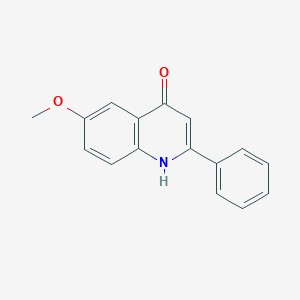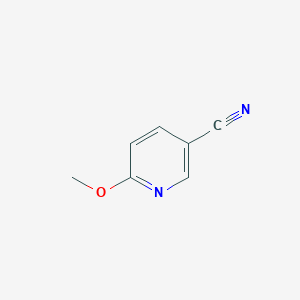
6-メトキシニコチノニトリル
概要
説明
シクロ(L-フェニルアラニン-L-プロリン)は、シクロ(L-フェニルアラニル-L-プロリン)としても知られており、フェニルアラニンとプロリンの2つのアミノ酸からなる環状ジペプチドです。この化合物は、自然界に広く存在する環状ジペプチドであるジケトピペラジンファミリーに属しています。 シクロ(L-フェニルアラニン-L-プロリン)は、蛍光 Pseudomonas およびアルカリ性 Pseudomonas を含むさまざまな微生物源から単離されています 。それは、科学研究の対象となるさまざまな生物学的活性を示しています。
科学的研究の応用
シクロ(L-フェニルアラニン-L-プロリン)は、科学研究において幅広い用途を持っています。
準備方法
合成経路と反応条件
シクロ(L-フェニルアラニン-L-プロリン)は、さまざまな方法で合成できます。一般的なアプローチの1つは、特定の条件下での線状ジペプチドの環化です。 たとえば、線状ジペプチドL-フェニルアラニル-L-プロリンは、トリエチルアミンなどの塩基の存在下で、ジシクロヘキシルカルボジイミド(DCC)などのカップリング試薬を使用して環化させることができます 。反応は通常、室温でのジクロロメタンなどの有機溶媒中で行われます。
工業生産方法
シクロ(L-フェニルアラニン-L-プロリン)の工業生産は、通常、この化合物を自然に生成する微生物株を使用する発酵プロセスを含みます。 たとえば、蛍光 Pseudomonas およびアルカリ性 Pseudomonas を適切な培地で培養することができ、化合物は培養上清から単離できます 。単離プロセスには、溶媒抽出、続いてクロマトグラフィーなどの精製技術が含まれる場合があります。
化学反応の分析
反応の種類
シクロ(L-フェニルアラニン-L-プロリン)は、次を含むさまざまな化学反応を受けます。
酸化: この化合物は、過酸化水素などの試薬を使用して酸化することができ、酸化誘導体の生成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して実行できます。
一般的な試薬と条件
酸化: 水溶液中の過酸化水素。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 酢酸中の臭素などの試薬を使用した求電子置換反応。
主な生成物
酸化: 官能基が変化した酸化誘導体。
還元: 化学的性質が変化した化合物の還元形。
置換: フェニル環に新しい官能基が付加された置換誘導体。
作用機序
シクロ(L-フェニルアラニン-L-プロリン)は、さまざまなメカニズムを通じてその効果を発揮します。
クオラムセンシング: 細菌におけるシグナル分子として機能し、遺伝子発現や細菌間のコミュニケーションに影響を与えます.
抗菌活性: 細胞外多糖の合成を阻害し、細胞間多糖接着に関連する遺伝子発現に影響を与えることで、バイオフィルム形成を阻害します.
神経保護: ペルオキシソーム増殖因子活性化受容体ガンマ(PPAR-γ)を活性化し、酸化ストレスを軽減し、ニューロンにおけるミトコンドリアの機能不全を防ぎます.
類似の化合物との比較
シクロ(L-フェニルアラニン-L-プロリン)は、次のような他の環状ジペプチドと比較できます。
シクロ(L-バリン-L-プロリン): 抗真菌活性を示す別の環状ジペプチドですが、アミノ酸組成が異なります.
シクロ(L-ロイシン-L-プロリン): さまざまな細菌株に対して抗菌活性を示します.
シクロ(L-フェニルアラニン-D-プロリン): 異性体で、異なる生物学的活性と微生物の増殖に対する異なる効果を持っています.
シクロ(L-フェニルアラニン-L-プロリン)は、フェニルアラニンとプロリンの特定の組み合わせによりユニークで、他の環状ジペプチドと比較して、異なる生物学的活性と作用機序を与えています。
類似化合物との比較
Cyclo(L-Phe-L-Pro) can be compared with other cyclic dipeptides, such as:
Cyclo(L-Val-L-Pro): Another cyclic dipeptide with antifungal activity, but with different amino acid composition.
Cyclo(L-Leu-L-Pro): Exhibits antimicrobial activity against different bacterial strains.
Cyclo(L-Phe-D-Pro): A stereoisomer with distinct biological activities and different effects on microbial growth.
Cyclo(L-Phe-L-Pro) is unique due to its specific combination of phenylalanine and proline, which imparts distinct biological activities and mechanisms of action compared to other cyclic dipeptides.
特性
IUPAC Name |
6-methoxypyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-10-7-3-2-6(4-8)5-9-7/h2-3,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPYAQAFVHRSAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371595 | |
| Record name | 6-methoxynicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15871-85-9 | |
| Record name | 6-methoxynicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-5-pyridinecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


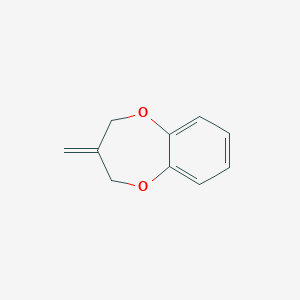
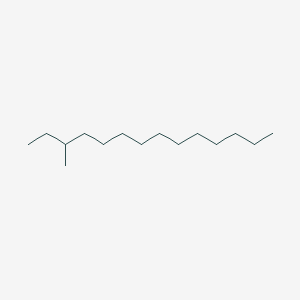
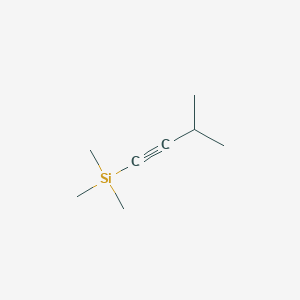


![1-[(1R,2S)-1,2-dimethyl-3-methylidenecyclopentyl]-4-methylbenzene](/img/structure/B102214.png)
